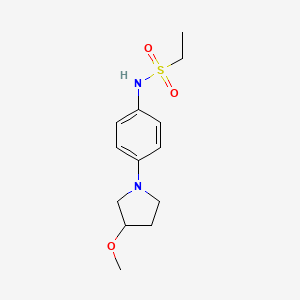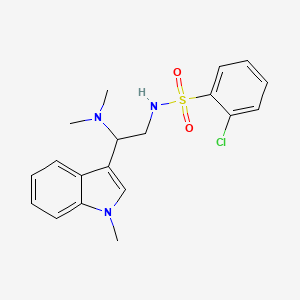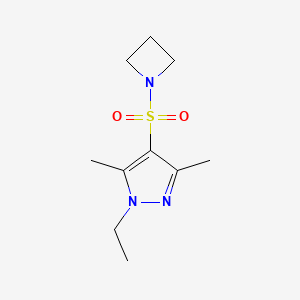
3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of TMP-based compounds often involves multicomponent reactions . For example, one study described the synthesis of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one derivatives .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
TMP-based compounds have been associated with a wide range of chemical reactions. For example, they have been used in Suzuki–Miyaura-coupling . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis
The physical and chemical properties of TMP-based compounds can vary widely. For example, 2,3,4-Trimethoxybenzyl Alcohol has a molecular weight of 198.22 .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
- Synthesis and Biological Activities : 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine and its derivatives have been explored in the synthesis of various triazole and oxazolone compounds. These compounds have shown promising antimicrobial activities. For instance, certain 1,2,4-triazole derivatives have been found to possess good or moderate activities against various test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007). Furthermore, novel 1,2,4-triazol-3-one derivatives have demonstrated in vitro anticancer activity, showing potential in cancer research and therapy (Kattimani et al., 2013).
Polymerization and Material Science
- Curing Systems and Polymer Synthesis : In material science, amines like 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine are used as nucleophilic hardeners for bis-benzoxazine monomers. These compounds have a significant impact on the cure rate and can influence the chemical structure, material properties, and processability of thermosetting resins, which are crucial in polymer chemistry (Sun et al., 2015).
Chemical Synthesis and Reactivity
- Versatile Synthetic Intermediates : Compounds like 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine are also significant in the field of chemical synthesis, serving as versatile synthetic intermediates. They are utilized in various chemical reactions to synthesize aniline derivatives and other functional organic molecules. This is evident in reactions involving trimethoxyphenyl iodonium(III) acetate, which demonstrates the compound's utility in synthesizing diverse chemical structures (Kikushima et al., 2022).
Optical Properties and Electronic Applications
- Optical and Electronic Properties : The compound and its derivatives find applications in the study of optical properties and electronic applications, such as in the synthesis of poly(p-benzamide)s. These compounds are significant in understanding the π-stacked interaction between chromophores and their impact on the electronic properties of materials, which is vital for developing new electronic and photonic materials (Takagi et al., 2013).
Mecanismo De Acción
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Safety and Hazards
Direcciones Futuras
TMP-based compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Propiedades
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-15-9-5-4-7(8-6-10(13)18-14-8)11(16-2)12(9)17-3/h4-6H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKATUKGVWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=C2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![4-{[2-(2,4-dichlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2676041.png)








![Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate](/img/structure/B2676057.png)